molecular formula C12H14FNO B104878 (2-Fluoro-phenyl)-piperidin-4-yl-methanone CAS No. 98294-54-3

(2-Fluoro-phenyl)-piperidin-4-yl-methanone

Cat. No.: B104878
CAS No.: 98294-54-3
M. Wt: 207.24 g/mol
InChI Key: UYCLRCFFXWWFHF-UHFFFAOYSA-N
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Description

(2-Fluoro-phenyl)-piperidin-4-yl-methanone is an organic compound that features a fluorinated phenyl ring attached to a piperidine moiety via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone typically involves the reaction of 2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-phenyl)-piperidin-4-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Fluoro-phenyl)-piperidin-4-yl-methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-phenyl)-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to modulation of the target’s activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-phenyl)-piperidin-4-yl-methanone is unique due to the presence of the methanone group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCLRCFFXWWFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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